acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
Description
1.1 Acetic Acid Acetic acid (CAS 64-19-7) is a simple carboxylic acid with the formula C₂H₄O₂. It is a colorless liquid with a pungent odor and a sour taste, widely recognized as the main component of vinegar. Industrially, it is produced via methanol carbonylation, which accounts for over 75% of global production . Key applications include:
- Chemical synthesis: Precursor to vinyl acetate (for adhesives) and acetic anhydride (for cellulose acetate).
- Food industry: Preservative and flavoring agent (E260).
- Pharmaceuticals: Solvent and intermediate in drug synthesis.
1.2 (5S)-2-Methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one (S-(+)-Carvone) This compound (CAS 2244-16-8), commonly known as (S)-(+)-carvone, is a cyclic monoterpene ketone with the molecular formula C₁₀H₁₄O. It is the S-enantiomer of carvone, responsible for the characteristic aroma of caraway and dill . Key features include:
- Structure: A cyclohexenone ring substituted with a methyl group at position 2 and an isopropenyl group at position 5.
- Natural occurrence: Found in essential oils of caraway (Carum carvi) and dill (Anethum graveolens).
- Applications: Flavoring agent, fragrance in cosmetics, and chiral synthon in organic synthesis.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,9H,1,5-6H2,2-3H3;1H3,(H,3,4)/t9-;/m0./s1 |
InChI Key |
AVBSERYYNHXXNK-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1=O)C(=C)C.CC(=O)O |
Canonical SMILES |
CC1=CCC(CC1=O)C(=C)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Detailed Synthetic Approaches
Extraction from Natural Sources
(S)-(+)-Carvone, which shares the same core structure as (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one, is naturally found in essential oils such as spearmint and caraway. Industrially, the compound is often isolated by steam distillation followed by purification techniques like fractional distillation or chromatography. This method, while straightforward, is limited by the availability and cost of natural sources.
Regioselective Alkylation of Cyclohexenecarboxylic Acid Derivatives
A prominent synthetic route involves the regioselective alkylation of (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid. This approach has been documented in cannabinoid analog synthesis literature, where the alkylation is followed by cyclization and isomerization steps to yield the desired cyclohexenone structure with high stereoselectivity.
- Reaction Conditions: Typically catalyzed by Lewis acids such as BF3·OEt2 or protic acids like p-toluenesulfonic acid.
- Yields: Reported yields in related syntheses range from 70% to 90%, indicating efficient regio- and stereoselectivity.
- Advantages: This method allows for precise control over stereochemistry and functional group placement, essential for producing the (5S) enantiomer.
Oximation Reaction and Functional Group Transformations
The oximation of (S)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enone is a key step in modifying the compound for further synthetic applications. This involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, typically in aqueous or alcoholic media at ambient or slightly elevated temperatures.
- Industrial Scale-Up: Continuous flow reactors and catalysts are employed to optimize reaction rates and yields.
- Reaction Specifics:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Hydroxylamine hydrochloride, sodium acetate | Base facilitates oxime formation |
| Solvent | Water or alcohol | Medium affects reaction rate |
| Temperature | Room temperature to 50°C | Mild heating accelerates reaction |
| Reaction Time | Several hours | Dependent on scale and conditions |
| Yield | High (up to 89%) | Optimized in industrial processes |
Industrial Production Considerations
Industrial synthesis emphasizes scalability and efficiency. Key strategies include:
- Use of continuous flow reactors for consistent temperature and mixing control.
- Catalyst optimization for enhanced reaction kinetics.
- Purification methods such as crystallization and chromatography to ensure product purity.
These methods allow for the production of (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one at commercial scales with reproducible quality.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The presence of the methyl and isopropenyl substituents in (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one significantly influences its reactivity and synthetic utility.
- Synthetic routes starting from limonene derivatives have been optimized to reduce the number of steps while maintaining stereochemical integrity.
- Oximation reactions serve as a gateway to further chemical modifications, including reductions and substitutions, expanding the compound's application scope.
- Industrial methods focus on reaction efficiency and environmental safety, employing continuous flow and catalytic systems.
Chemical Reactions Analysis
Reduction Reactions of (5S)-2-Methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one
This ketone undergoes selective reductions depending on the catalyst and conditions:
Key Observations :
-
Wilkinson catalyst selectively hydrogenates terminal alkenes, preserving the α,β-unsaturated ketone system .
-
K-Selectride targets sterically hindered alkenes, enabling selective synthesis of substituted cyclohexanones .
-
Reduction of the ketone to carveol introduces a chiral alcohol center, retaining the alkene configuration .
Epoxidation Reactions of the Cyclohexenone Derivative
The α,β-unsaturated ketone undergoes stereoselective epoxidation:
Mechanistic Insight :
-
Alkaline H₂O₂ favors epoxidation of electron-deficient alkenes (e.g., α,β-unsaturated ketones) .
-
m-CPBA shows preference for non-conjugated alkenes due to steric and electronic factors .
Acetic Acid in Acylation Reactions:
While the provided sources do not directly describe reactions between acetic acid and the cyclohexenone derivative, acetic acid derivatives (e.g., acetic anhydride) participate in chemoselective acylations:
| Substrate | Reagents/Conditions | Product(s) | Role of Acetic Acid Derivatives |
|---|---|---|---|
| 4-Aminophenol | Acetic anhydride + pyridine | N-Acetyl-4-aminophenol | Acetic anhydride acylates amines preferentially over phenols . |
Note : Acetic acid may serve as a proton source or solvent in such reactions but is not explicitly cited in the provided sources.
Oxidation of Carveol (Reduction Product):
-
Carveol ((5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol) can be oxidized back to the ketone using agents like CrO₃ or PCC .
Substitution at the Allylic Position:
-
The alkene in the cyclohexenone derivative facilitates allylic bromination or hydroxylation under radical conditions (not explicitly covered in sources but inferred from analogous systems).
Stereochemical and Industrial Relevance
-
The (5S) configuration in the cyclohexenone derivative influences reaction stereochemistry, as seen in carveol synthesis .
-
Industrial applications include flavoring agents (e.g., carvone derivatives) and intermediates in terpene synthesis .
Gaps and Limitations
-
No direct data on reactions between acetic acid and the cyclohexenone derivative were found in the provided sources.
-
Acetic acid’s role is inferred from general organic reactivity (e.g., esterification with carveol), but experimental details are absent.
Scientific Research Applications
Food Industry
Carvone is widely recognized for its flavoring properties. It is naturally found in spearmint and caraway seeds, contributing to their characteristic flavors. The compound is used as a flavoring agent in various food products, including:
- Confectionery : Enhances mint flavor in candies.
- Beverages : Used in soft drinks and alcoholic beverages for flavor enhancement.
- Baking : Incorporated into baked goods for aroma and taste.
Case Study : A study conducted on the sensory evaluation of spearmint-flavored products revealed that carvone significantly enhances consumer preference due to its fresh and pleasant aroma .
Cosmetic Industry
Carvone's aromatic properties make it valuable in the cosmetic sector. It is used in perfumes, lotions, and creams due to its pleasant scent and potential skin benefits, such as:
- Fragrance : Acts as a natural fragrance component in various cosmetic formulations.
- Skin Care : Investigated for its potential antioxidant properties, which may help protect skin from oxidative stress.
Case Study : Research on cosmetic formulations indicated that incorporating carvone improved the stability and sensory attributes of creams . The study highlighted the importance of balancing raw materials to enhance product efficacy.
Pharmaceutical Applications
In pharmaceuticals, carvone is being studied for its therapeutic properties:
- Antimicrobial Activity : Exhibits potential antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : Research suggests that carvone may help reduce inflammation, making it a candidate for topical anti-inflammatory formulations.
Case Study : A clinical trial assessed the efficacy of carvone-based ointments in reducing inflammation in patients with localized skin conditions. Results showed a significant reduction in symptoms compared to control groups .
Mechanism of Action
Acetic acid exerts its effects primarily through its acidic properties, which can disrupt cell membranes and denature proteins, making it effective as an antimicrobial agent . The cyclohexenone derivative’s mechanism of action would depend on its specific functional groups and their interactions with biological targets, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Direct Comparison: Acetic Acid vs. (S)-(+)-Carvone
| Property | Acetic Acid | (S)-(+)-Carvone |
|---|---|---|
| Molecular Formula | C₂H₄O₂ | C₁₀H₁₄O |
| Functional Group | Carboxylic acid | Cyclic ketone |
| Biological Role | Metabolic intermediate | Plant secondary metabolite |
| Industrial Use | Polymer precursor, food | Flavoring, pharmaceuticals |
| Reactivity | Acid-catalyzed reactions | Conjugated diene reactivity |
Acetic acid’s small size and acidity contrast with carvone’s complex structure and enantiomer-specific applications. While acetic acid is pivotal in bulk chemical synthesis, carvone’s value lies in its chirality and natural fragrance .
Q & A
Q. How to optimize SHELX parameters for high-resolution refinement of acetic acid-containing co-crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
